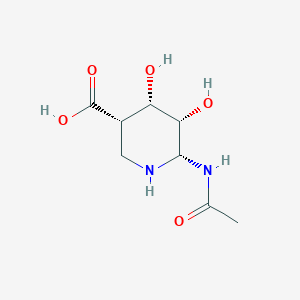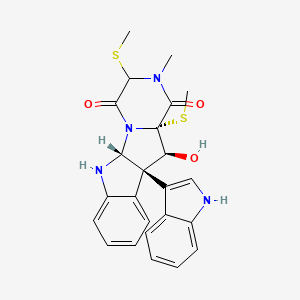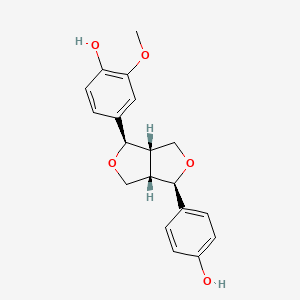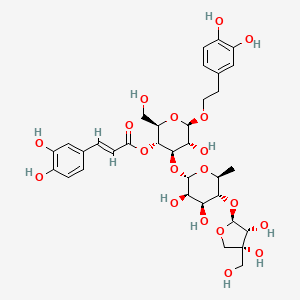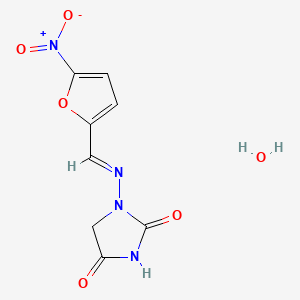
Nitrofurantoin monohydrate
Vue d'ensemble
Description
Molecular Structure Analysis
Nitrofurantoin,1- ( ( (5-Nitro-2-furanyl) methylene) amino)-2,4 imidazolidinedione, is a derivative of imidazolidinedione . It is an antibacterial drug applied for treating lower urinary tract infection . This drug is listed in the WHO Model List of Essential Medicines , which belongs to Biopharmaceutics Classification System (BCS) Class IV drug with low solubility and permeability .Chemical Reactions Analysis
Nitrofurantoin is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein . This drug is more resistant to the development of bacterial resistance because it acts on many targets at once .Physical And Chemical Properties Analysis
The current body of knowledge of Nitrofurantoin is poor and mainly based on old studies . Nitrofurantoin PK values were obtained from studies using many variables, e.g. formulations, crystal sizes and analytical methods, resulting in high interindividual variability in PK parameters and no uniform PK profile .Applications De Recherche Scientifique
Dehydration Behavior and Crystallinity
- Nitrofurantoin monohydrate's dehydration behavior is significantly influenced by humidity. Studies have shown that the dehydration process in different humidity conditions affects the crystallinity of the resulting anhydrides. This understanding is crucial for improving pharmaceutical formulation and stability (Kishi, Otsuka, & Matsuda, 2002).
Crystallization and Polymorphism
- The crystallization behavior of this compound has been studied to understand its polymorphic forms. These studies provide insight into the nucleation and growth mechanisms of different crystal forms, which is important for the development of consistent and effective pharmaceutical products (Tian, Qu, Louhi-Kultanen, & Rantanen, 2009); (Tian, Qu, Louhi-Kultanen, & Rantanen, 2010).
Co-crystal Studies
- Research has been conducted on the cocrystal formation of nitrofurantoin with various compounds like melamine. These studies explore the role of hydrogen bonding in the structure and properties of these cocrystals. Such research is significant for enhancing drug delivery and solubility (Khan et al., 2019).
Detection and Quantification Methods
- Development of sensitive and specific methods for the detection of nitrofurantoin residue in biological fluids and environmental samples is an area of ongoing research. These methods are crucial for monitoring drug levels for therapeutic efficacy and environmental safety (Liu et al., 2007); (Hammam, 2002).
Molecular Interaction and Pharmacokinetics
- Studies have been conducted on the molecular interactions of nitrofurantoin, such as its transport by the breast cancer resistance protein (BCRP/ABCG2). Understanding these interactions is vital for optimizing dosing regimens and understanding drug distribution in the body (Merino et al., 2005).
Alternative Applications and Analogs
- Research on designing and synthesizing nitrofurantoin analogs aims to enhance its antibacterial properties and reduce potential side effects. This research is key to developing more effective treatments for bacterial infections (Hassan et al., 2020).
Mécanisme D'action
Target of Action
Nitrofurantoin monohydrate primarily targets bacterial cells, specifically their nitroreductases . These enzymes play a crucial role in bacterial metabolism and survival.
Mode of Action
Nitrofurantoin is converted by bacterial nitroreductases into electrophilic intermediates . These intermediates inhibit the citric acid cycle, a fundamental metabolic pathway, as well as the synthesis of DNA, RNA, and protein . This multi-target action makes nitrofurantoin more resistant to the development of bacterial resistance .
Biochemical Pathways
The primary biochemical pathway affected by nitrofurantoin is the citric acid cycle . By inhibiting this cycle, nitrofurantoin disrupts the energy production within the bacterial cell, leading to cell death . Additionally, the inhibition of DNA, RNA, and protein synthesis further hampers the growth and survival of the bacteria .
Pharmacokinetics
Nitrofurantoin exhibits a bioavailability of 38.8-44.3% . It reaches a peak concentration (Cmax) of 0.875-0.963mg/L with an area under the curve (AUC) of 2.21-2.42mg*h/L . The drug is well absorbed, and its absorption and duration of therapeutic concentrations in the urine are increased when taken with food . The half-life of nitrofurantoin is between 20 to 60 minutes , and it is excreted in the urine, with 20% to 25% of the drug being excreted unchanged .
Result of Action
The result of nitrofurantoin’s action is the death of bacterial cells. By inhibiting key biochemical pathways and the synthesis of vital macromolecules, nitrofurantoin effectively halts bacterial growth and survival . This makes it an effective treatment for urinary tract infections .
Action Environment
The action of nitrofurantoin is influenced by the environment within the urinary tract, where the drug reaches therapeutic concentrations . The acidic environment of urine can enhance the drug’s solubility and its antimicrobial activity. Additionally, nitrofurantoin’s efficacy can be influenced by the presence of nitroreductase-producing bacteria, which are necessary for the drug’s activation .
Safety and Hazards
You should not take nitrofurantoin if you have severe kidney disease, urination problems, or a history of jaundice or liver problems caused by nitrofurantoin . Do not take this medicine if you are in the last 2 to 4 weeks of pregnancy . Nitrofurantoin can pass into breast milk and may harm a nursing baby . You should not breast-feed while you are taking this medicine . Nitrofurantoin should not be given to a child younger than 1 month old .
Orientations Futures
Nitrofurantoin’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower urinary tract infection (UTI) . It can be concluded from this review that Nitrofurantoin can be considered as the most effective drug in the treatment of acute urinary infection, but due to the long-term side effects of this drug, especially in elderly patients, it is essential to introduce some criteria for prescribing Nitrofurantoin in cases of chronic UTI .
Propriétés
IUPAC Name |
1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5.H2O/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);1H2/b9-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBPVLAHAVEISO-JSGFVSQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67-20-9 (Parent) | |
| Record name | Nitrofurantoin monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70169092 | |
| Record name | Nitrofurantoin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17140-81-7 | |
| Record name | Nitrofurantoin monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrofurantoin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROFURANTOIN MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1QI2CQQ1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)
![(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1243869.png)
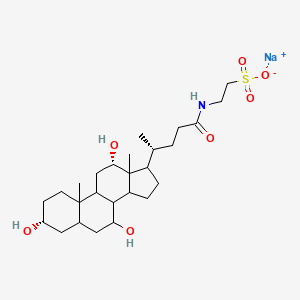


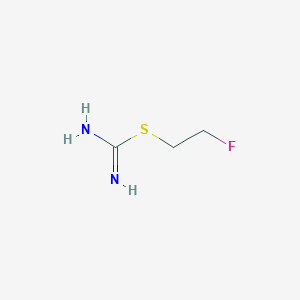


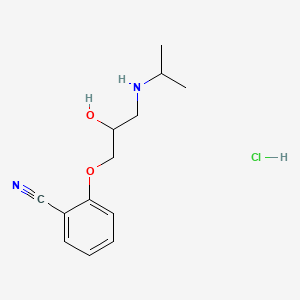
![3-[(1S,4aS,4bR,7R,8aS,10aS)-4b,7,8a,10a-tetramethyl-7-(4-methylpent-3-enyl)-2-propan-2-ylidene-3,4,4a,5,6,8,9,10-octahydro-1H-phenanthren-1-yl]propan-1-ol](/img/structure/B1243882.png)
